(3,5-dichlorophenyl)-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)methanesulfonamide
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Overview
Description
(3,5-dichlorophenyl)-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)methanesulfonamide: . This compound features a dichlorophenyl group attached to a methanesulfonamide moiety, which is further linked to a benzoxazinone derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the core benzoxazinone structure. One common approach is the reaction of 3,5-dichlorophenol with chlorosulfonic acid to form the corresponding chlorosulfonic acid derivative, which is then reacted with 3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-ylamine under controlled conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors to ensure consistent quality and yield. The process would be optimized to minimize by-products and maximize efficiency, often involving continuous flow chemistry techniques to streamline production.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The benzoxazinone ring can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be employed to modify the compound's structure, potentially altering its properties.
Substitution: : Substitution reactions at the chlorophenyl group can introduce different substituents, leading to a variety of analogs.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions include oxidized derivatives of the benzoxazinone ring, reduced forms of the compound, and various substituted analogs of the dichlorophenyl group.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: : It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: : Its derivatives have been investigated for potential biological activities, including antimicrobial and anticancer properties.
Medicine: : Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.
Industry: : The compound's unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism by which this compound exerts its effects is still under investigation. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, including the presence of the dichlorophenyl group and the benzoxazinone derivative. Similar compounds include:
3,5-Dichlorophenylmethanesulfonamide: : Lacks the benzoxazinone moiety.
N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)methanesulfonamide: : Lacks the dichlorophenyl group.
3,5-Dichlorophenyl-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)amide: : Similar structure but different functional group.
Properties
IUPAC Name |
1-(3,5-dichlorophenyl)-N-(3-oxo-4H-1,4-benzoxazin-6-yl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O4S/c16-10-3-9(4-11(17)5-10)8-24(21,22)19-12-1-2-14-13(6-12)18-15(20)7-23-14/h1-6,19H,7-8H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISFDUEKXMAWUDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=CC(=C2)NS(=O)(=O)CC3=CC(=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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